molecular formula C15H14N4O B2949678 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea CAS No. 941927-44-2

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea

Cat. No. B2949678
CAS RN: 941927-44-2
M. Wt: 266.304
InChI Key: NXDGDAJBEQTAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative with a pyridine and indole moiety, which makes it an interesting molecule for drug designing and synthesis.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea is not fully understood. However, it has been reported to act as a kinase inhibitor, which means it inhibits the activity of kinases, a group of enzymes that play a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting the activity of kinases, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea can potentially block the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various kinases such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and Janus kinase 2 (JAK2). In vivo studies have shown that this compound can reduce the growth and proliferation of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea in lab experiments is its potential use in drug designing and synthesis. This compound has shown promising results in the treatment of various diseases, which makes it an interesting molecule for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

For research include the optimization of the synthesis method, the determination of the mechanism of action, the evaluation of the safety and efficacy of this compound in vivo, and the development of analogs with improved properties.

Synthesis Methods

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea can be achieved through various methods. One of the most common methods is the reaction of 1-methylindole-3-carboxylic acid with pyridine-2-amine, followed by the reaction with phosgene and ammonium hydroxide. Another method involves the reaction of 1-methylindole-3-carboxylic acid with pyridine-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been reported to act as a kinase inhibitor, which makes it an interesting molecule for drug designing and synthesis.

properties

IUPAC Name

1-(1-methylindol-3-yl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-19-10-12(11-6-2-3-7-13(11)19)17-15(20)18-14-8-4-5-9-16-14/h2-10H,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDGDAJBEQTAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea

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